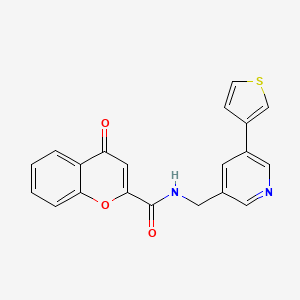

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide, as part of the chromone-3-carboxamides family, exhibits significant synthetic flexibility. For instance, chromone-3-carboxamides react with cyanothioacetamide to form various derivatives, highlighting the compound's utility in creating novel chemical structures under specific conditions (Kornev, Tishin, & Sosnovskikh, 2019). Additionally, the crystallographic analysis of similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveals their potential for forming polymorphs with distinct structural and conformational characteristics, offering insights into the material's physical and chemical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Heterocyclic Chemistry and Catalysis

The synthesis of chromone-pyrimidine coupled derivatives demonstrates the compound's role in facilitating the creation of heterocyclic structures with potential biological activities. Such synthesis exploits solvent-free conditions and ionic liquids as eco-friendly catalysts, underscoring the compound's significance in green chemistry (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017). This approach not only yields high-quality compounds but also aligns with sustainable laboratory practices.

Material Science and Coordination Chemistry

In material science and coordination chemistry, novel complexes of copper(II), cobalt(II), and nickel(II) with derivatives of 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide have been synthesized. These complexes are studied for their structure and electrochemical properties, revealing the compound's versatility in forming metal-organic frameworks with potential applications in catalysis, molecular recognition, and electronic materials (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).

Antimicrobial and Biological Activities

The compound and its derivatives have been explored for antimicrobial activities, where novel 3-methyl-2-pyrazolin-5-one derivatives exhibited promising results against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Mostafa, El-Salam, & Alothman, 2013). Furthermore, the creation of coumarin pyrazole pyrimidine triones and thioxopyrimidinediones, synthesized through microwave irradiation, underscores the compound's contribution to the development of antifungal and antibacterial agents (Laxmi, Kuarm, & Rajitha, 2012).

Eigenschaften

IUPAC Name |

4-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-17-8-19(25-18-4-2-1-3-16(17)18)20(24)22-10-13-7-15(11-21-9-13)14-5-6-26-12-14/h1-9,11-12H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJIWCZEVMLWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2600456.png)

![(1R,5S)-3-methoxy-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600457.png)

![N-(3-chloro-4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2600458.png)

![(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2600459.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2600465.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)

![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)

![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)

![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)

![4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2600472.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)

![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)